molecular formula C11H23NO3 B1316657 Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate CAS No. 133803-62-0

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Cat. No.: B1316657
CAS No.: 133803-62-0
M. Wt: 217.31 g/mol
InChI Key: NXTQQOHNSMOEIV-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, while providing a comprehensive overview of the existing research findings.

Chemical Structure and Properties

This compound possesses a tert-butyl group, a propanoate moiety, and a dimethylaminoethoxy side chain. This structure contributes to its lipophilicity and ability to interact with biological membranes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the ether moiety may facilitate membrane permeability, allowing the compound to exert effects within cells.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential in reducing viability in HeLa cells at specific concentrations through mechanisms that may involve apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : The dimethylamino group is known for its neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study involving HeLa cells demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM over 24 hours. Cell viability was assessed using the Cell Titer Blue assay, indicating a dose-dependent response (see Table 1 for details).
    Concentration (µM)Cell Viability (%)
    1085
    2565
    5040
    10020
  • Mechanistic Insights :
    • Proteomic analysis revealed that treatment with this compound led to changes in the expression levels of proteins involved in apoptosis and cell cycle regulation. Notably, proteins such as p53 and Bcl-2 were affected, suggesting a potential mechanism through which the compound induces cell death in cancer cells.
  • Comparative Studies :
    • Comparison with structurally similar compounds showed that this compound exhibited superior cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound does not significantly affect normal cell lines, suggesting a therapeutic window for its application.

Properties

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTQQOHNSMOEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564499
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133803-62-0
Record name 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133803-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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